

Physical and chemical properties of 2-(Dimethylaminomethylene)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(Dimethylaminomethylene)cyclohexanone
Cat. No.:	B105627

[Get Quote](#)

An In-depth Technical Guide to 2-(Dimethylaminomethylene)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **2-(Dimethylaminomethylene)cyclohexanone**, a key intermediate in the pharmaceutical industry.

Chemical Identity and Physical Properties

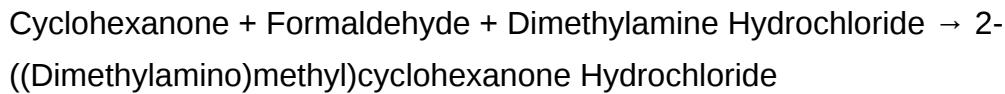
2-(Dimethylaminomethylene)cyclohexanone, also known as 2-((Dimethylamino)methyl)cyclohexanone, is a Mannich base derived from cyclohexanone.^[1] It serves as a crucial building block in the synthesis of various organic compounds.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-[(dimethylamino)methyl]cyclohexan-1-one[2]
CAS Number	15409-60-6[2][3][4]
Molecular Formula	C9H17NO[2][3][4][5]
Molecular Weight	155.24 g/mol [2][4][6]
InChI	InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3[2][3]
InChIKey	QDHLEFBGUGHCL-UHFFFAOYSA-N[2][3][6]
Canonical SMILES	CN(C)CC1CCCCC1=O[2][7]

Table 2: Physical Properties of **2-(Dimethylaminomethylene)cyclohexanone**

Property	Value	Notes
Appearance	Colorless transparent liquid[7]	
Boiling Point	222.3 °C at 760 mmHg[7]	110-120 °C at 18 Torr[3]
Density	0.944 g/cm³[7]	0.9465 g/cm³ at 20 °C[3]
Flash Point	70.2 °C[7]	
Refractive Index	1.606[7]	
LogP	1.30730[7]	
Vapor Pressure	0.05 mmHg at 25°C[7]	


Table 3: Physical Properties of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

Property	Value
Appearance	White crystalline solid ^[8]
Melting Point	148-150 °C ^{[3][7]}
Solubility	High solubility in water ^[8]

Chemical Synthesis

The primary synthetic route to 2-((dimethylamino)methyl)cyclohexanone is the Mannich reaction.^[1] This reaction involves the aminoalkylation of cyclohexanone using formaldehyde and dimethylamine, typically in the form of its hydrochloride salt.^{[1][6]}

General Reaction Scheme:

Several variations of this procedure exist, with differences in solvents and reaction conditions.^{[1][6]} A common high-yield method employs glacial acetic acid as the solvent.^[1] Another approach uses ethanol as the solvent with a catalytic amount of concentrated hydrochloric acid.^[9]

Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

This protocol is adapted from a standard laboratory procedure.^[9]

Materials:

- Cyclohexanone
- Paraformaldehyde
- Dimethylammonium chloride
- Ethanol
- Concentrated Hydrochloric Acid

- Acetone

Equipment:

- Round bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Rotary evaporator
- Büchner funnel and suction flask
- Desiccator

Procedure:

- In a round bottom flask equipped with a reflux condenser and magnetic stir bar, combine cyclohexanone (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylammonium chloride (1 equivalent).[\[9\]](#)
- Add ethanol as a solvent, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.4 mL for a 100 mmol scale reaction).[\[9\]](#)
- Heat the mixture to reflux with stirring for approximately 4 hours.[\[9\]](#)
- After the reaction is complete, filter the hot solution and evaporate the solvent using a rotary evaporator.[\[9\]](#)
- Dissolve the resulting residue in a minimal amount of hot ethanol.[\[9\]](#)
- Add acetone to the solution at room temperature to induce crystallization.[\[9\]](#) For complete crystallization, store the solution in a freezer overnight.[\[9\]](#)
- Collect the crystalline product by vacuum filtration using a Büchner funnel.[\[9\]](#)

- Wash the crystals with cold acetone and dry them in a desiccator over silica gel.[9]
- For further purification, the crude product can be recrystallized from an ethanol/acetone mixture.[9]

Workflow of the Synthesis and Purification:

[Click to download full resolution via product page](#)

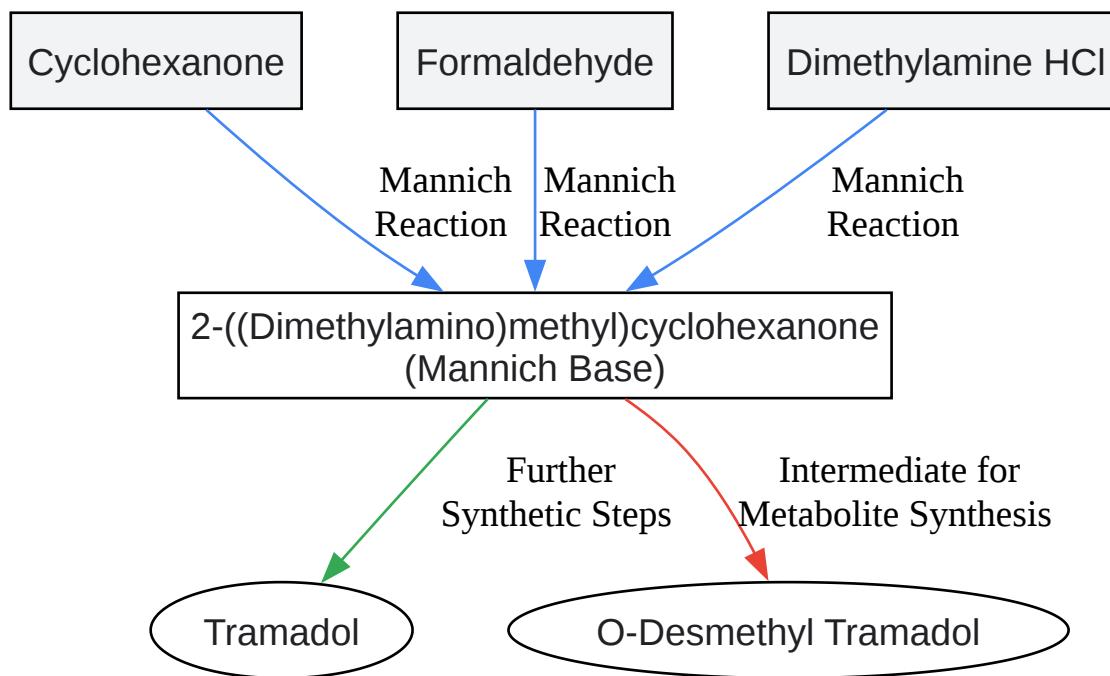
Synthesis and purification workflow for 2-((Dimethylamino)methyl)cyclohexanone HCl.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of 2-((Dimethylamino)methyl)cyclohexanone and its hydrochloride salt.

Table 4: Spectroscopic Data for 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

Technique	Wavenumber (cm ⁻¹) / Chemical Shift (ppm)	Assignment
IR Spectroscopy		
~3000	N-H valence (from hydrochloride)[9]	
2932, 2858	C-H valence, alkane[9]	
1698	C=O valence, ketone[9]	
¹³ C NMR Spectroscopy (in CDCl ₃)		
209.58	C-1 (Carbonyl)[9]	
56.80	C-7 (Methylene bridge)[9]	
46.69	C-2[9]	
44.99	C-6[9]	
42.26, 41.75	Methyl groups[9]	
33.88	C-4[9]	
27.70	C-3[9]	
24.70	C-5[9]	


Mass Spectrometry (GC-MS) of the Free Base: The mass spectrum of the free base, 2-((Dimethylamino)methyl)cyclohexanone, shows characteristic fragmentation patterns. The top peak in the mass spectrum is observed at m/z 58.[2]

Applications in Drug Development

The primary application of 2-((Dimethylamino)methyl)cyclohexanone is as a key starting material in the industrial synthesis of the analgesic drug Tramadol.[1] Tramadol, with the chemical name (\pm)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, is a widely used medication for managing moderate to severe pain.[1] The synthesis of Tramadol begins with the preparation of the hydrochloride salt of 2-((dimethylamino)methyl)cyclohexanone.[1]

Furthermore, this compound serves as an intermediate in the synthesis of O-Desmethyl Tramadol Hydrochloride, which is an optically active metabolite of Tramadol.^[7]

Logical Relationship of 2-((Dimethylamino)methyl)cyclohexanone in Synthesis:

[Click to download full resolution via product page](#)

Role as a key intermediate in the synthesis of Tramadol and its metabolite.

Safety Information

The hydrochloride salt of 2-((Dimethylamino)methyl)cyclohexanone is considered a hazardous substance and requires careful handling.^[8] It is crucial to avoid contact with skin and eyes.^[8] Appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated area.^[8] Store the compound in a sealed container, away from oxygen, acids, and bases.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 | Benchchem [benchchem.com]
- 2. 2-((Dimethylamino)methyl)cyclohexanone | C9H17NO | CID 85838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]
- 5. Cyclohexanone, 2-[(dimethylamino)methyl]- (CAS 15409-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]
- 7. 2-((Dimethylamino)methyl)cyclohexanone | lookchem [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- To cite this document: BenchChem. [Physical and chemical properties of 2-((Dimethylaminomethylene)cyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105627#physical-and-chemical-properties-of-2-dimethylaminomethylene-cyclohexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com